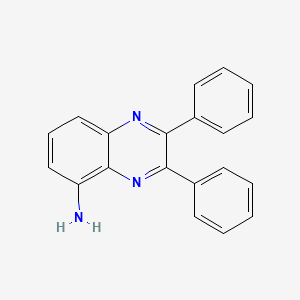

2,3-diphenylquinoxalin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32044-95-4 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2,3-diphenylquinoxalin-5-amine |

InChI |

InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |

InChI Key |

URGHPEUGBMZIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Diphenylquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2,3-diphenylquinoxalin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure in drug discovery, and understanding the precise atomic arrangement of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities.

This document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic workflow, explaining the rationale behind each experimental choice and providing field-proven protocols. The core philosophy is one of self-validation, where orthogonal analytical methods converge to provide an unambiguous structural assignment.

Foundational Strategy: Synthesis as the First Step in Elucidation

The journey to structure elucidation begins with a robust and well-characterized synthetic route. For this compound, a logical and commonly employed pathway involves a two-step process: the synthesis of a nitro-substituted precursor followed by its reduction.

Diagram 1: Overall Synthetic and Elucidation Workflow

A Comprehensive Spectroscopic and Synthetic Guide to 2,3-diphenylquinoxalin-5-amine

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-diphenylquinoxalin-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis and spectral properties to facilitate its unambiguous identification, characterization, and application in further research.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery. The introduction of an amino group at the 5-position of the 2,3-diphenylquinoxaline core can significantly modulate its electronic properties, solubility, and biological activity, making this compound a compound of considerable interest. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and downstream applications.

Synthesis of this compound: A Two-Step Approach

The most common and efficient route for the synthesis of this compound involves a two-step process starting from a commercially available substituted o-phenylenediamine. The process begins with the synthesis of the nitro-intermediate, 5-nitro-2,3-diphenylquinoxaline, followed by its reduction to the target amine.

Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline

The initial step involves the condensation reaction of 3-nitro-1,2-phenylenediamine with benzil in an acidic medium, typically glacial acetic acid. The reaction proceeds via a cyclocondensation mechanism to yield the stable quinoxaline ring.

Experimental Protocol: Synthesis of 5-Nitro-2,3-diphenylquinoxaline

-

Reaction Setup: To a solution of 3-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add benzil (1.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a cold ethanol-water mixture to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5-nitro-2,3-diphenylquinoxaline as a crystalline solid.

Step 2: Reduction of 5-Nitro-2,3-diphenylquinoxaline to this compound

The second step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of this compound

-

Catalyst and Reagents: 5-nitro-2,3-diphenylquinoxaline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring and Completion: The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Isolation of Product: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of this compound. This section details the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The introduction of the amino group at the C5 position will cause a significant upfield shift for the protons on the quinoxaline ring, particularly for the adjacent protons, due to its electron-donating nature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Phenyl rings) | 7.20 - 7.60 | Multiplet | - |

| Aromatic-H (Quinoxaline ring) | 6.80 - 7.80 | Multiplet | - |

| -NH₂ | ~5.00 | Broad Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the amino group (C5) is expected to show a significant upfield shift compared to the unsubstituted 2,3-diphenylquinoxaline.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (Quinoxaline & Phenyl rings) | 110 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the aromatic C-H and C=C bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₂₀H₁₅N₃), the expected molecular weight is approximately 297.36 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 297.

Sources

Advanced Photophysics of Quinoxaline Amine Compounds: Molecular Design, Synthesis, and Applications

Executive Summary: The Quinoxaline-Amine Synergy

In the realm of organic optoelectronics and bio-imaging, quinoxaline amine derivatives represent a quintessential "push-pull" molecular architecture. The quinoxaline core, a benzopyrazine derivative, acts as a robust electron-deficient acceptor (A), while the amine functionality serves as a tunable electron donor (D). This D-A interaction is not merely structural; it dictates the entire photophysical landscape of the molecule, enabling phenomena such as Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Aggregation-Induced Emission (AIE).

For researchers in drug development and materials science, understanding these mechanisms is critical. It allows for the rational design of probes that are not just "bright," but environmentally sensitive—capable of reporting on local pH, viscosity, or polarity through predictable spectral shifts.

Molecular Architecture & Photophysical Mechanisms

The Push-Pull Mechanism (ICT vs. TICT)

The luminescence of quinoxaline amines is governed by the efficiency of radiative decay from the excited state.

-

Planar Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the amine donor to the quinoxaline acceptor. If the molecule remains planar, radiative decay (fluorescence) is efficient.

-

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the excited state may stabilize by twisting the C-N bond of the amine.[1] This "twisted" state often decays non-radiatively (releasing heat), quenching fluorescence. This is why many simple quinoxaline amines are dim in solution but bright in viscous media or solid states (where rotation is restricted).

Aggregation-Induced Emission (AIE)

Unlike traditional fluorophores (e.g., fluorescein) that suffer from aggregation-caused quenching (ACQ), specific quinoxaline amines exhibit AIE. In the solid state, the restriction of intramolecular motion (RIM) prevents the non-radiative TICT pathway, forcing the molecule to relax radiatively.

Visualization: Photophysical Decay Pathways

The following diagram illustrates the competition between radiative (Fluorescence) and non-radiative (TICT/Thermal) pathways.

Caption: Competitive decay pathways in quinoxaline amines. High viscosity or aggregation blocks the red path (TICT), enhancing the green path (Emission).

Experimental Protocols: Synthesis & Characterization

To ensure reproducibility and high purity, we utilize a modular synthetic approach. This allows for the late-stage introduction of diverse amine donors via Palladium-catalyzed cross-coupling.

Protocol: Synthesis of Amino-Quinoxaline Derivatives

Objective: Synthesize a 6-amino-substituted quinoxaline derivative from a di-halo precursor.

Reagents:

-

2,3-Dichloroquinoxaline (Precursor)[2]

-

Secondary Amine (e.g., Diphenylamine or Morpholine)

-

Catalyst: Pd(OAc)₂ / BINAP

-

Base: Cs₂CO₃

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with 2,3-dichloroquinoxaline (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 eq).

-

Solvation: Add anhydrous toluene (0.1 M concentration relative to substrate). Note: Toluene is preferred over DMF here to minimize side reactions at high temperatures.

-

Degassing: Freeze-pump-thaw the solution three times to remove oxygen, which quenches the Pd catalyst.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate).

-

Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and Palladium black. Wash the pad with dichloromethane.

-

Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography. Expert Tip: Quinoxaline amines often streak on silica; add 1% triethylamine to the eluent to sharpen bands.

Protocol: Measuring Solvatochromism (Lippert-Mataga Plot)

Objective: Quantify the change in dipole moment upon excitation (

-

Sample Prep: Prepare

M solutions of the dye in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -

Acquisition: Record Absorption (

) and Emission ( -

Calculation: Calculate the Stokes Shift (

in cm⁻¹). -

Analysis: Plot

vs. the Orientation Polarizability (

Visualization: Synthetic Workflow

Caption: Modular synthesis pathway allowing for facile library generation of diverse amino-quinoxalines.

Data Analysis: Photophysical Properties[3][4][5][6][7][8][9][10][11]

The following table summarizes typical photophysical data for quinoxaline amine derivatives, highlighting the impact of solvent polarity and aggregation.

Table 1: Solvatochromic & Quantum Yield Data (Representative)

| Solvent | Polarity Index | Stokes Shift (nm) | Mechanism | |||

| Hexane | 0.1 | 380 | 450 | 70 | 0.85 | LE (Locally Excited) |

| Toluene | 2.4 | 385 | 480 | 95 | 0.60 | LE/ICT Mix |

| THF | 4.0 | 390 | 520 | 130 | 0.15 | ICT (Onset of TICT) |

| Acetonitrile | 5.8 | 395 | 580 | 185 | < 0.05 | TICT (Quenched) |

| Solid Film | N/A | 390 | 500 | 110 | 0.75 | AIE (Restricted) |

Interpretation: Note the drastic drop in quantum yield (

Applications in High-Fidelity Sensing

Ratiometric pH Sensing (Halochromism)

Quinoxaline amines possess two distinct protonation sites: the ring nitrogens (pyridinic) and the external amine (if primary/secondary).

-

Mechanism: Protonation of the ring nitrogen increases the acceptor strength, enhancing ICT and causing a Red Shift . Protonation of the external amine kills the donor ability, causing a Blue Shift (or quenching).

-

Utility: This dual-response allows for ratiometric sensing, which is self-calibrating and independent of dye concentration.

Bio-Imaging & Viscosity Probes

Due to the TICT mechanism, these dyes are excellent viscosity sensors. Inside a cell, they remain dark in the cytoplasm (low viscosity) but light up in the nucleus or mitochondrial membranes (high viscosity/rigid environment).

Visualization: Sensing Logic

Caption: Dual-sensing capabilities: pH alters emission color (wavelength), while viscosity alters emission intensity.

References

-

Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen. Journal of Materials Chemistry C. [Link]

-

Quinoxaline derivatives as attractive electron-transporting materials. Queen Mary Research Online. [Link]

-

Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement. Molecules (MDPI). [Link]

-

Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Dyes and Pigments. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

Sources

The Architect's Guide to Substituted Quinoxalines: From Classic Reactions to Modern Catalysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, including antitumor agents like echinomycin and actinoleutin, and exhibit a wide array of biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Beyond the biomedical sphere, these nitrogen-containing heterocycles are pivotal in developing electroluminescent materials, organic semiconductors, and chemical switches.[1]

This guide provides an in-depth exploration of the primary synthetic routes to substituted quinoxalines. Moving beyond a simple recitation of protocols, we will dissect the causality behind methodological choices, offering field-proven insights into the advantages, limitations, and practical applications of each major strategy. Our focus is on empowering researchers to select and optimize the ideal synthetic pathway for their specific target molecules.

The Cornerstone: Classical Condensation of Aryl Diamines

The most traditional and fundamentally important method for quinoxaline synthesis is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3][4] First reported by Körner and Hinsberg in 1884, this reaction remains a workhorse in organic synthesis due to its simplicity and often high yields for straightforward substrates.[3][5]

Mechanism and Rationale: The reaction proceeds via a double condensation mechanism. One amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to form an imine. This process is repeated with the second amino group and the remaining carbonyl, leading to a dihydroquinoxaline intermediate that subsequently aromatizes to the stable quinoxaline ring system. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group.

While effective, this classical approach has limitations. It often requires high temperatures and long reaction times.[1] The primary constraint, however, is the commercial availability and stability of the requisite 1,2-dicarbonyl starting materials. This has driven the development of numerous modern alternatives that generate the dicarbonyl species in situ or bypass it entirely.

Caption: Simplified workflow of the Beirut Reaction.

Enhancing Efficiency: Microwave-Assisted Synthesis

Across many of the discussed synthetic strategies, microwave-assisted synthesis has emerged as a powerful enabling technology. [4][6]By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. [6][7]It is particularly effective for the iodine-catalyzed condensation of diamines and dicarbonyls, often completing the reaction in minutes instead of hours. [8]

Comparative Summary of Key Synthesis Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Classical Condensation | o-Phenylenediamine, 1,2-Dicarbonyl | Acid catalyst (e.g., AcOH), Heat | Simple, high yields for basic substrates. [3][9] | Requires pre-formed dicarbonyls, harsh conditions. [1] |

| Oxidative (from α-Halo Ketone) | o-Phenylenediamine, α-Halo Ketone | Often catalyst-free, Heat | Uses readily available ketones, green solvents (water). [5] | Limited to α-halo ketone availability. |

| Transition-Metal Catalysis | Varies (e.g., anilines, alkynes) | Cu, Ni, Pd, etc. | High efficiency, broad substrate scope, novel disconnections. [10] | Catalyst cost, toxicity, and removal issues. [11] |

| Metal-Free (Iodine-Catalyzed) | o-Phenylenediamine, 1,2-Dicarbonyl | I₂, Microwave irradiation | Fast, inexpensive, high yields, environmentally benign. [8] | Still relies on dicarbonyl or precursor availability. |

| Beirut Reaction | Benzofuroxan, Enamine/Enolate | Base (to form enolate) | Direct, one-step access to quinoxaline-N,N'-dioxides. [12] | Limited to N-oxide products. |

Featured Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol details the straightforward condensation of benzil and o-phenylenediamine.

-

To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add benzil (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain 2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of Substituted Quinoxalines

[8] This protocol exemplifies a modern, efficient, and green approach.

-

In a microwave process vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-

Dissolve the reactants in an ethanol/water mixture (1:1, 1 mL). [8]3. Add a catalytic amount of iodine (5 mol%). [8]4. Seal the vial and place it in a CEM microwave synthesizer. Irradiate the mixture at 50 °C (300 W power) for the time specified by scouting reactions (typically 1-5 minutes), monitoring by TLC. [8]5. After completion, cool the vial and add dichloromethane (10 mL). [8]6. Wash the organic layer successively with 5% aqueous sodium thiosulfate solution (2 mL) to remove iodine and then with brine (2 mL). [8]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure quinoxaline product. [8]

Conclusion

The synthesis of substituted quinoxalines has evolved significantly from its classical roots. While the condensation of diamines and dicarbonyls remains a viable and educational route, modern organic synthesis offers a vast toolkit of more versatile and efficient alternatives. Oxidative cyclizations and catalytic methods—both metal-mediated and metal-free—provide access to a greater diversity of structures under milder and more sustainable conditions. The choice of synthetic strategy must be guided by the specific substitution pattern desired, the availability of starting materials, and considerations of cost, scale, and environmental impact. As the demand for novel quinoxaline-based drugs and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and vital area of chemical research.

References

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]

-

Romanelli, G. P., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

-

Zahran, M. A., & Salem, M. E. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

-

Kaur, N., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. Available at: [Link]

-

Wiggins, A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago. Available at: [Link]

-

A., A., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at: [Link]

-

Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

-

Shaikh, A. A., & Gomas, S. S. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Ali, M. M., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]

-

(n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Available at: [Link]

-

Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química. Available at: [Link]

-

Wang, W., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters. Available at: [Link]

-

Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Varma, R. S. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

-

Kubíková, T., et al. (2022). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. Available at: [Link]

-

Al-Mokadem, A. S., & Radwan, M. A. (2023). Proposed mechanism of the Beirut reaction. ResearchGate. Available at: [Link]

-

Liu, H., et al. (2023). An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hu, Z.-Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry. Available at: [Link]

-

Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. Available at: [Link]

-

Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar. Available at: [Link]

-

Banik, B. K., et al. (2005). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules. Available at: [Link]

-

Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

- (2006). Preparation of high purity substituted quinoxaline. Google Patents.

Sources

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

A Technical Guide to 2,3-diphenylquinoxalin-5-amine: A Versatile Precursor for Advanced Heterocyclic Synthesis

This guide provides an in-depth exploration of 2,3-diphenylquinoxalin-5-amine, a pivotal precursor in the synthesis of complex heterocyclic systems. We will delve into its synthesis, characterization, and its strategic application in constructing novel fused-ring structures relevant to pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of biological activities and material properties. They are recognized as privileged scaffolds in medicinal chemistry, appearing in antibiotics, anticancer agents, and kinase inhibitors.[1][2] The strategic functionalization of the quinoxaline ring system opens avenues for creating libraries of novel compounds.

This compound, in particular, is a highly valuable intermediate. It combines the rigid, planar quinoxaline core, decorated with bulky phenyl groups that can influence molecular packing and solubility, with a strategically placed primary amine group. This amine function at the C-5 position serves as a versatile synthetic handle for a variety of cyclization and derivatization reactions, enabling the construction of fused polycyclic aromatic systems.

Synthesis and Characterization of the Precursor

The preparation of this compound is a well-established, two-step process commencing with the synthesis of its nitro-analogue. The rationale is to introduce the nitrogen functionality in a masked form (nitro group) and then deprotect it (reduce it) in the final step to yield the reactive amine.

Synthetic Pathway

The overall synthesis begins with the classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by a standard nitro group reduction.[2][3][4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol. Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Reaction Initiation: To this solution, add a solution of benzil (10 mmol) dissolved in 50 mL of warm ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The crude product can be recrystallized from an ethanol/DMF mixture to yield pure yellow crystals.

Step 2: Synthesis of this compound

-

Catalyst Setup: In a hydrogenation vessel, suspend 5-nitro-2,3-diphenylquinoxaline (5 mmol) and a catalytic amount of 10% Palladium on carbon (Pd/C) in 100 mL of ethanol.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and stir vigorously at room temperature. The reaction is typically complete within 8-12 hours.[3] Monitor the consumption of hydrogen to determine the reaction endpoint.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is this compound, which can be used in subsequent steps without further purification or recrystallized from ethanol if necessary.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₂₀H₁₅N₃ |

| Molecular Weight | 297.36 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Melting Point | Typically in the range of 160-165 °C (may vary with purity) |

| ¹H NMR (CDCl₃, δ) | 7.2-7.8 (m, 13H, Ar-H), ~5.0 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons typically appear in the 125-155 ppm range. |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch) |

| Mass Spec (ESI-MS) | m/z = 298.1 [M+H]⁺ |

Applications in Heterocyclic Synthesis

The primary amine of this compound is a nucleophilic center that serves as the key reactive site for annulation reactions, leading to the formation of new heterocyclic rings fused to the quinoxaline core.

Synthesis of Pyrido[2,3-f]quinoxalines

A powerful strategy for constructing fused pyridine rings is the Gould-Jacobs reaction. This involves the reaction of an aromatic amine with an alkoxymethylene derivative, followed by thermal cyclization.[3] This approach provides access to the pyrido[2,3-f]quinoxaline scaffold, a tricyclic system of significant interest.

Reaction Mechanism: The reaction proceeds via an initial nucleophilic substitution of the alkoxy group by the amine, forming an enamine intermediate. Subsequent thermal treatment induces an intramolecular electrophilic cyclization onto the adjacent aromatic carbon, followed by aromatization to yield the pyridone ring.[3]

Caption: Synthesis of Imidazo[4,5-g]quinoxalines via Schiff base formation.

Experimental Protocol:

-

Schiff Base Formation: A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) in glacial acetic acid (20 mL) is refluxed for 1 hour.

-

Cyclization: To the hot solution, add nitrobenzene (5 mL) as an oxidizing agent and continue to reflux for 8-10 hours.

-

Isolation: Cool the reaction mixture and pour it into ice water. The precipitated solid is filtered, washed thoroughly with water and then with a small amount of ethanol to remove impurities. The product is purified by column chromatography or recrystallization.

Synthesis of Triazolo[4,5-g]quinoxalines

The amine group can be converted into a triazole ring through a two-step sequence involving diazotization followed by cyclization. This is a fundamental transformation in heterocyclic chemistry for building fused 1,2,3-triazole systems. [5][6] Reaction Mechanism: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate can then undergo cyclization. While direct intramolecular cyclization onto the N-4 position is possible, a more common route involves reaction with a source of azide (e.g., sodium azide) to form an azido intermediate, which then cyclizes.

Caption: General pathway for Triazolo[4,5-g]quinoxaline synthesis.

Experimental Protocol:

-

Diazotization: Dissolve this compound (1 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 mmol) in water dropwise. A precipitate will form. Stir the reaction at low temperature for another hour.

-

Cyclization & Isolation: Allow the mixture to warm to room temperature and then heat gently to 60-70 °C until nitrogen evolution ceases. Cool the mixture, collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent.

Conclusion

This compound stands out as a robust and versatile precursor for the synthesis of complex, fused heterocyclic systems. The strategic placement of the amine group on the quinoxaline core allows for reliable and regioselective annulation reactions. The methodologies outlined in this guide—leading to pyrido-, imidazo-, and triazolo-fused quinoxalines—provide a foundation for chemists to explore novel chemical space in drug discovery and materials science. The causality behind each synthetic choice, from precursor synthesis to final cyclization, is rooted in fundamental principles of organic chemistry, ensuring that the protocols described are both trustworthy and adaptable for the synthesis of diverse derivative libraries.

References

-

Synthesis of 2,3-Diphenylquinoxaline. Scribd. Available at: [Link]

-

2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. Available at: [Link]

-

Synthesis of 2,3 diphenyl quinoxaline. YouTube. Available at: [Link]

-

Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. ResearchGate. Available at: [Link]

-

Synthesis of 2,3-quinoxalinedithiol. Royal Society of Chemistry. Available at: [Link]

-

The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

-

Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

-

2,3 Diphenylquinoxaline : Organic synthesis. YouTube. Available at: [Link]

-

A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET. Available at: [Link]

-

Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Available at: [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

-

(PDF) Quinoxaline-linked Schiff bases: synthesis, mesomorphic behaviour and DFT investigations. ResearchGate. Available at: [Link]

-

(PDF) A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. Addis Ababa University. Available at: [Link]

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

t[7][8][9]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. National Institutes of Health. Available at: [Link]

-

Design, Synthesis and Biological Evaluation ofT[7][8][9]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]

-

Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of Triazolo[4,5-g]quinolines, Imidazo- [4,5-g]quinolines and Pyrido[2,3-g]- quinoxaline. Part II. ResearchGate. Available at: [Link]

Sources

- 1. ijiset.com [ijiset.com]

- 2. mtieat.org [mtieat.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Thermal Stability Profiling of 2,3-Diphenylquinoxaline Derivatives

Executive Summary

This technical guide provides a rigorous framework for evaluating the thermal stability of 2,3-diphenylquinoxaline (DPQ) derivatives. As a Senior Application Scientist, I have structured this document to move beyond basic characterization, offering a self-validating experimental protocol for researchers in drug discovery and optoelectronics (OLEDs/OPVs). The focus is on the causal relationship between molecular rigidity and thermal transitions (

Introduction: The Thermal Imperative

2,3-Diphenylquinoxaline is a privileged scaffold in heterocyclic chemistry. Its planar, electron-deficient pyrazine ring fused with a benzene ring provides high electron affinity, while the phenyl rotors at positions 2 and 3 modulate solubility and solid-state packing.

-

In Optoelectronics: Thermal stability is non-negotiable. Materials must withstand vacuum deposition temperatures (>300°C) and Joule heating during device operation without phase separation or crystallization.

-

In Pharma: Stability profiles dictate shelf-life, formulation strategies (amorphous vs. crystalline), and sterilization limits.

This guide details the workflow to transition from synthesis to comprehensive thermal profiling, ensuring data integrity through precise calibration and kinetic analysis.

Molecular Design & Synthesis

To study stability, one must first ensure high purity. Impurities (solvents, precursors) act as plasticizers, artificially lowering the glass transition temperature (

Synthesis Protocol (Condensation)

The standard synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyls.

Protocol:

-

Reactants: Equimolar amounts of o-phenylenediamine and benzil.[1]

-

Solvent: Ethanol or Acetic Acid (Green alternative: Ethanol with catalytic iodine).

-

Condition: Reflux for 2–4 hours.

-

Purification: Recrystallization from ethanol is critical to remove unreacted amine, which destabilizes the lattice.

Visualization: Synthesis Pathway

The following diagram illustrates the condensation mechanism and subsequent thermal characterization flow.

Figure 1: Synthetic pathway from precursors to purified DPQ suitable for thermal analysis.

Experimental Methodologies: Thermal Analysis

Trustworthiness in thermal data comes from rigorous instrument control. The following protocols are designed to eliminate artifacts such as thermal lag or buoyancy effects.

Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition temperature (

Step-by-Step Protocol:

-

Calibration: Calibrate the balance with a standard weight and temperature using Curie point standards (Alumel, Nickel) monthly.

-

Sample Prep: Load 2–5 mg of dried, powdered sample into an alumina (

) crucible. Note: Avoid platinum if the derivative contains metals or phosphorus to prevent alloying. -

Atmosphere:

-

Inert (Nitrogen/Argon): Flow rate 50 mL/min. Used to determine intrinsic molecular stability.

-

Oxidative (Air): Flow rate 50 mL/min. Used to determine oxidative onset (combustion).

-

-

Heating Profile:

-

Equilibration: Hold at 30°C for 5 mins.

-

Ramp: 10°C/min to 600°C. Why? 10°C/min is the ASTM standard allowing for comparison across literature.

-

-

Data Extraction: Record

(temperature at 5% weight loss) and

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions: Glass Transition (

Step-by-Step Protocol:

-

Calibration: Indium standard (

, -

Sample Prep: Encapsulate 2–3 mg in a Tzero aluminum pan; crimp hermetically to prevent sublimation.

-

Heat-Cool-Heat Cycle (The "Memory Wipe"):

-

Cycle 1: Heat to 150°C (above

) to erase thermal history/solvent effects. -

Cooling: Quench cool at 50°C/min to -50°C to freeze the amorphous state.

-

Cycle 2: Heat at 10°C/min to 300°C. This cycle provides the true Tg and Tm.

-

-

Interpretation:

-

Step change:

(crucial for amorphous stability in OLEDs). -

Endothermic peak:

(Melting). -

Exothermic peak:

(Cold crystallization).[2]

-

Visualization: Thermal Analysis Logic

This diagram details the decision-making process during thermal characterization.

Figure 2: Decision logic for qualifying DPQ derivatives for high-temperature applications.

Data Analysis & Interpretation

Key Parameters

The following table summarizes the critical thermal parameters derived from the experiments described above.

| Parameter | Symbol | Definition | Significance |

| Decomposition Temp | Temp at 5% mass loss | Upper limit for processing; must be >300°C for OLEDs. | |

| Glass Transition | Amorphous-to-rubbery transition | Higher | |

| Melting Point | Solid-to-liquid transition | Determines solubility and recrystallization behavior. | |

| Char Yield | Residual mass at 800°C | Indicates flame retardancy and aromatic density. |

Kinetic Analysis (Advanced)

To predict lifetime at operating temperatures, use the Kissinger Method equation. By running TGA at multiple heating rates (

-

Plot

vs -

Slope =

. -

Insight: A steeper slope indicates a higher energy barrier to decomposition, implying superior long-term stability.

Case Studies & Applications

OLED Electron Transport Materials

DPQ derivatives are often modified with bulky groups (e.g., triphenylamine) to increase steric hindrance.

-

Effect: This suppresses

- -

Result: The film remains amorphous during device operation, preventing short circuits caused by grain boundaries.

Pharmacological Storage

For DPQ-based antimicrobials, TGA data is used to define sterilization protocols. If

Conclusion

The thermal stability of 2,3-diphenylquinoxaline derivatives is a tunable property governed by the interplay of the rigid pyrazine core and peripheral substituents. By adhering to the TGA/DSC protocols outlined here—specifically the "Heat-Cool-Heat" DSC cycle and multi-rate TGA kinetics—researchers can generate authoritative data that withstands peer review and accelerates the transition from benchtop synthesis to viable commercial application.

References

-

Thermal Analysis of Quinoxaline Alloys Source: ResearchGate

-

Synthesis and Theoretical Investigation of 2,3-Diphenylquinoxaline Derivatives Source: ResearchGate

-

Materials Characterization by Thermal Analysis (DSC & TGA) Source: TA Instruments

-

2,3-Diphenylquinoxaline Properties & Applications Source: Chem-Impex

-

Design and synthesis of 2,3-diphenylquinoxaline amine derivatives Source: Royal Society of Chemistry (New Journal of Chemistry)

-

Synthesis of 2,3-quinoxalinedithiol (Mechanism Reference) Source: Royal Society of Chemistry

Sources

Methodological & Application

Detailed synthesis protocol for 2,3-diphenylquinoxalin-5-amine

Executive Summary

This application note details a robust, two-step synthetic protocol for 2,3-diphenylquinoxalin-5-amine , a critical intermediate in the development of optoelectronic materials (OLEDs), corrosion inhibitors, and kinase inhibitors. Unlike the synthesis of the parent 2,3-diphenylquinoxaline, the introduction of the amino group at the 5-position requires a regioselective strategy.

This protocol utilizes a Nitro-Reduction Route , avoiding the oxidative instability associated with starting directly from 1,2,3-triaminobenzene. The process involves the condensation of 3-nitro-1,2-phenylenediamine with benzil, followed by a chemoselective reduction of the nitro group. This method ensures high regiochemical purity and scalability.

Retrosynthetic Analysis & Strategy

The strategic choice of the nitro-reduction pathway is driven by the stability of the precursors. Direct condensation using triaminobenzene is prone to oxidation and polymerization.

-

Step 1 (Condensation): Reaction of 3-nitro-1,2-phenylenediamine with benzil to form the stable intermediate 5-nitro-2,3-diphenylquinoxaline.

-

Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or transfer hydrogenation (Hydrazine/Pd) to yield the target 5-amine.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway ensuring regioselectivity at the 5-position.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-2,3-diphenylquinoxaline

Objective: Form the quinoxaline core while installing the nitrogen functionality in the oxidized (nitro) state.

Reagents & Materials:

-

3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8): 10.0 mmol (1.53 g)

-

Benzil (CAS: 134-81-6): 10.0 mmol (2.10 g)

-

Solvent: Ethanol (Absolute) or Glacial Acetic Acid (30 mL)

-

Catalyst: Glacial Acetic Acid (if using Ethanol, add 1 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve benzil (2.10 g) in 20 mL of ethanol. Warm slightly (40°C) to ensure complete dissolution.

-

Addition: Add 3-nitro-1,2-phenylenediamine (1.53 g) to the solution. The mixture may turn dark orange/red.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The starting diamine spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature. The nitro-quinoxaline intermediate often precipitates as a yellow/brown solid. If no precipitate forms, pour the mixture into 100 mL of crushed ice/water.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 10 mL) to remove unreacted benzil.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

Expected Yield: 85–95%[1]

-

Appearance: Yellow to brownish-yellow crystalline solid.

-

Step 2: Reduction to this compound

Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the pyrazine ring.

Reagents:

-

5-Nitro-2,3-diphenylquinoxaline (Intermediate from Step 1): 5.0 mmol (~1.64 g)

-

Hydrazine Monohydrate (80%): 25.0 mmol (Excess)

-

Catalyst: 10% Palladium on Carbon (Pd/C): 10 wt% loading (~160 mg)

-

Solvent: Ethanol (50 mL)

Procedure:

-

Suspension: In a 250 mL RBF, suspend the nitro intermediate (1.64 g) in 50 mL of ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst (160 mg). Caution: Pd/C can ignite solvent vapors; add under an inert atmosphere (Argon/Nitrogen) if possible.

-

Reduction: Heat the mixture to reflux. Once refluxing, add Hydrazine Monohydrate dropwise over 15 minutes.

-

Observation: Nitrogen gas evolution will be vigorous. Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

-

-

Completion: Reflux for 2–4 hours. The solution usually lightens in color or becomes fluorescent yellow. Monitor by TLC (the amine is significantly more polar than the nitro compound).

-

Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol (20 mL).

-

Crystallization: Concentrate the filtrate to ~20 mL under reduced pressure. Allow to cool slowly to 4°C. The target amine will crystallize.

-

Purification: Recrystallize from Ethanol or Toluene if necessary.

Purification Workflow (Graphviz)

Figure 2: Purification logic for the isolation of the 5-amine derivative.

Quantitative Data & Characterization

The following parameters are critical for validating the synthesis.

| Parameter | Specification | Notes |

| Molecular Formula | C₂₀H₁₅N₃ | |

| Molecular Weight | 297.36 g/mol | |

| Appearance | Yellow/Orange Needles | Amine functionality often deepens color vs parent. |

| Melting Point | >150°C (Typical) | Higher than parent (125°C) due to H-bonding. |

| ¹H NMR (CDCl₃) | δ ~8.0-8.2 (m, Quinoxaline H) | Look for disappearance of broad NH₂ peak upon D₂O shake. |

| Solubility | Soluble: DCM, DMSO, Hot EtOH | Insoluble: Water, Hexane. |

Key Spectroscopic Markers:

-

IR: Look for primary amine doublet (

) stretching bands around 3300–3400 cm⁻¹. -

¹H NMR: The proton at the 6-position (ortho to amine) will show a distinct upfield shift compared to the nitro precursor due to the shielding effect of the amino group.

Troubleshooting & Critical Controls

-

Incomplete Condensation (Step 1):

-

Incomplete Reduction (Step 2):

-

Fix: Hydrazine quality is critical. Old hydrazine hydrates lose potency. If reaction stalls, add fresh catalyst (Pd/C) and hydrazine. Alternatively, switch to SnCl₂ / HCl (Stannous Chloride reduction) for a more aggressive reduction, though workup requires careful neutralization to avoid tin emulsions.

-

Regioisomer Concerns:

-

Because benzil is symmetric, no regioisomers are formed regarding the phenyl rings. The position of the amine is fixed by the starting 3-nitro-1,2-phenylenediamine.

-

References

-

Saloň, J., Milata, V., & Chudík, M. (2004).[5] Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Chemical Papers, 58(4), 268-274.

-

BenchChem. (2025). Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitro-reduction protocols).

-

TCI Chemicals. Product Specification: 2,3-Diphenylquinoxaline (Parent Compound Data).

Sources

Catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline to yield the amine

[1][2][3][4][5]

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline to yield 5-amino-2,3-diphenylquinoxaline . This transformation is a critical intermediate step in the synthesis of angularly annelated nitrogen heterocycles, such as pyrido[2,3-f]quinoxalines, which have significant potential in photobiological and luminescent applications.

The core challenge in this synthesis is achieving complete reduction of the nitro group while preserving the integrity of the quinoxaline pyrazine ring. While the 2,3-diphenyl substitution provides steric protection to the heterocyclic core, precise control of catalyst loading and hydrogen pressure is required to prevent over-reduction (ring saturation).

Strategic Analysis & Reaction Design

Chemoselectivity Profile

The reduction of 5-nitro-2,3-diphenylquinoxaline involves the transfer of six electrons to convert the nitro group (

-

Primary Target: Nitro group reduction (

). -

Competing Side Reaction: Hydrogenation of the pyrazine C=N bonds.

-

Protective Factor: The bulky phenyl groups at positions 2 and 3 create a "steric shield" around the pyrazine ring, significantly lowering the rate of ring reduction compared to unsubstituted quinoxalines. This allows the use of Palladium on Carbon (Pd/C) , a highly active catalyst, under mild conditions without necessitating the use of less active catalysts like Raney Nickel, although the latter remains a viable alternative.

Reaction Pathway

The reaction proceeds via the standard nitro-reduction cascade:

-

Nitro (

) -

Nitroso

Hydroxylamine ( -

Hydroxylamine

Amine (

Note: Accumulation of the hydroxylamine intermediate is common if hydrogen pressure is too low or agitation is insufficient.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| 5-Nitro-2,3-diphenylquinoxaline | >98% HPLC | Substrate | Starting material; yellow solid. |

| 10% Pd/C | Wet Support | Catalyst | 50% water content preferred to reduce pyrophoric risk. |

| Ethanol (EtOH) | Absolute | Solvent | Primary solvent. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Co-solvent | Used if substrate solubility is poor in cold EtOH. |

| Hydrogen Gas ( | UHP (99.999%) | Reductant | Balloon or low-pressure cylinder. |

| Celite® 545 | Filter Aid | Filtration | For catalyst removal. |

Equipment

-

Reactor: 3-neck round-bottom flask (for balloon method) or Parr Hydrogenator (for pressurized method).

-

Agitation: Magnetic stirrer with high-torque capability (critical for gas-liquid mass transfer).

-

Filtration: Sintered glass funnel or Büchner funnel with Celite pad.

Experimental Protocol (The "Saloň-Milata" Method)

This protocol is adapted from the work of Saloň et al. (2004) and optimized for reproducibility in a standard research laboratory.

Step 1: Substrate Solubilization

The 2,3-diphenyl substituents significantly decrease solubility in cold alcohols compared to simple quinoxalines.

-

Charge 1.0 equivalent (e.g., 1.0 g) of 5-nitro-2,3-diphenylquinoxaline into the reaction vessel.

-

Add Ethanol (30-50 mL per gram) .

-

Optimization: If the solid does not dissolve at room temperature, add Ethyl Acetate (10-20% v/v) or gently warm the solution to 40°C. A clear homogeneous solution is preferred before catalyst addition to ensure uniform kinetics.

Step 2: Catalyst Addition (Safety Critical)

-

Purge the reaction vessel with Nitrogen (

) or Argon to remove oxygen. -

Carefully add 10 wt% of Pd/C catalyst (e.g., 100 mg for 1.0 g substrate).

-

Technique: To prevent ignition of solvent vapors, wet the catalyst with a small amount of water or add it as a slurry in the solvent under an inert atmosphere.

-

Step 3: Hydrogenation

-

Evacuation: Cycle the vessel between vacuum and Hydrogen gas (

) three times to remove -

Reaction: Maintain the reaction under 1 atm (balloon) or 30-40 psi (Parr shaker) of

. -

Temperature: Stir vigorously at Room Temperature (20-25°C) .

-

Note: Heating is rarely necessary and increases the risk of ring reduction. Only heat to 40-50°C if the reaction stalls after 4 hours.

-

-

Duration: The reaction typically reaches completion in 2–6 hours .

Step 4: Monitoring & Workup

-

TLC Control: Monitor disappearance of the starting material (Yellow) and appearance of the amine (often fluorescent blue/green under UV).

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).

-

Stain: Ninhydrin (for amine confirmation).

-

-

Filtration: Once complete, filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with warm Ethanol or EtOAc to recover adsorbed product.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude amine is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or Methanol .

Expected Yield: 85–95% Product Appearance: Yellow to Orange crystalline solid.

Visualization: Reaction Workflow & Mechanism

Figure 1: Operational workflow for the catalytic hydrogenation process, highlighting the intermediate pathway and the steric protection mechanism.

Process Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls | Poisoned catalyst or H2 depletion. | Purge vessel, add fresh H2. If still stalled, add 5% more catalyst. |

| Product is Red/Brown | Azo/Azoxy coupling (incomplete reduction). | Increase H2 pressure or reaction time. Ensure vigorous stirring. |

| Low Solubility | Substrate precipitation. | Add Ethyl Acetate or THF as co-solvent. Warm slightly (max 40°C). |

| Over-reduction | Ring saturation (rare). | Stop reaction immediately. In future runs, switch to Raney Nickel or lower H2 pressure. |

Safety Considerations

-

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all equipment to prevent static discharge.

-

Palladium on Carbon: Pyrophoric when dry. Always handle wet or under an inert atmosphere (Nitrogen/Argon). Never add dry catalyst to a solvent containing hydrogen; purge with nitrogen first.

-

Waste Disposal: Filtered catalyst residues are fire hazards. Keep wet with water and dispose of in a designated solid waste container for heavy metals.

References

-

Saloň, J., Milata, V., Chudík, M., & Belicová, A. (2004).[2][3] Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Monatshefte für Chemie, 135(3), 283–291.

-

Source:

- Relevance: Primary source establishing the synthesis and hydrogenation of the 5-nitro deriv

-

-

BenchChem. (n.d.). Solubility of 6-Nitro-2,3-diphenylquinoxaline.

-

Source:

- Relevance: Provides solubility data for diphenylquinoxaline deriv

-

-

Common Organic Chemistry. (n.d.).

-

Source:

- Relevance: General best practices for Pd/C c

-

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of Quinoxalines and the Power of C-N Cross-Coupling

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] This privileged heterocyclic scaffold is a key component in a wide array of pharmacologically active agents, exhibiting diverse biological activities.[1] Furthermore, their unique electronic properties have led to their incorporation into advanced materials.[2] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized quinoxalines is of paramount importance to researchers in drug discovery and chemical development.

Traditionally, quinoxaline synthesis has relied on the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds.[3][4] While effective, this approach can be limited by the availability of appropriately substituted starting materials. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-heteroatom bonds, and the Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for the formation of C-N bonds.[5][6] This reaction provides a direct and modular route to arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners.[5][6] Its application to the synthesis of quinoxaline derivatives offers a strategic advantage, allowing for the late-stage introduction of diverse amino functionalities onto a pre-formed quinoxaline core. This application note provides a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of quinoxaline derivatives, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is crucial for rational reaction optimization.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a Pd(II) complex.[5][6][7]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.[7]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5][6][7]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[6]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of N-Phenylquinoxalin-2-amine

This protocol details a general procedure for the Buchwald-Hartwig amination of a halo-quinoxaline with an aniline derivative.[9]

Materials:

-

2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Degassing: Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the aniline via syringe.

-

Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.[10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination for quinoxaline synthesis is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale.

| Parameter | Common Reagents/Conditions | Rationale and Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pd(0) sources like Pd₂(dba)₃ are often preferred. Pd(II) sources require in-situ reduction.[8] Modern palladacycle precatalysts can offer improved activity and stability.[11] |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis.[6][12] The optimal ligand often depends on the specific substrates. For instance, BrettPhos is often effective for primary amines.[5] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically used to deprotonate the amine.[7] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[11] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[7][13] Toluene is a common choice due to its high boiling point and ability to dissolve many organic compounds.[13] |

| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor quality reagents or solvent | - Use a fresh batch of palladium precatalyst and ligand.- Screen a panel of ligands and bases to find the optimal combination for your specific substrates.- Ensure all reagents are pure and solvents are anhydrous and degassed. |

| Side Product Formation | - Hydrodehalogenation of the starting material- Competing side reactions | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Ensure a strictly inert atmosphere to prevent oxidative degradation. |

| Difficulty in Product Isolation | - Emulsion formation during workup- Product co-eluting with impurities | - Add brine during the aqueous workup to break emulsions.- Optimize the eluent system for column chromatography; consider using a different stationary phase. |

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a wide range of quinoxaline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access novel and complex quinoxaline-based molecules for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool.

References

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

-

WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Ramakadi, T. G. (2018, June 13). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Retrieved from [Link]

-

NIH. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Progress in Quinoxaline Synthesis (Part 1). Retrieved from [Link]

-

ACS Publications. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. Retrieved from [Link]

-

mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

-

Preprints.org. (2024, December 18). Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Retrieved from [Link]

-

Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

-

University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application of 2,3-diphenylquinoxalin-5-amine in optoelectronic devices

Application Note: 2,3-Diphenylquinoxalin-5-amine in Optoelectronic & Sensing Architectures

Executive Summary

This compound (DPQA-5) represents a critical class of "push-pull" organic semiconductors.[1][2][3][4][5] Characterized by an electron-deficient quinoxaline core (acceptor) coupled with an electron-rich primary amine (donor), this molecule exhibits strong Intramolecular Charge Transfer (ICT).[1][2][3][4][6] While often utilized as a high-purity intermediate for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and organic photovoltaics (OPV), its intrinsic solvatochromic and chemosensing properties make it a potent probe for environmental and biological applications.[3] This guide details the protocols for its synthesis, characterization, and integration into optoelectronic workflows.

Material Profile & Mechanistic Insight

Chemical Identity:

Optoelectronic Mechanism (The "Push-Pull" Effect): The 5-position amine acts as a strong electron donor (D), while the pyrazine ring within the quinoxaline skeleton serves as the electron acceptor (A).[3][4]

-

Excited State: Upon photoexcitation, electron density shifts from the amine to the quinoxaline core. This ICT state is highly sensitive to solvent polarity (solvatochromism) and local electric fields, making it ideal for sensing and electroluminescent host design.

Key Physical Properties:

| Property | Value (Typical) | Relevance |

|---|---|---|

| Melting Point | 160–165 °C | Thermal stability for evaporation |

| Absorption

Protocol A: Synthesis & Purification (Device-Grade)

Objective: Synthesize DPQA-5 with >99.5% purity suitable for vacuum deposition or sensitive fluorescence assays.

Workflow Diagram (Synthesis)

Figure 1: Synthetic pathway from benzil condensation to final amine reduction.

Step-by-Step Methodology

1. Condensation (Formation of Quinoxaline Core):

-

Reagents: 3-nitro-1,2-phenylenediamine (1.0 eq), Benzil (1.1 eq).[1][2][3][4][5]

-

Procedure: Reflux the mixture for 4 hours. The 5-nitro-2,3-diphenylquinoxaline will precipitate upon cooling.[1][2][3][4][5]

-

QC Check: TLC (Hexane:EtOAc 4:1). The nitro compound appears as a yellow spot.[3]

2. Reduction (Nitro to Amine):

-

Catalyst: 10% Pd/C (10 wt% loading) or Tin(II) Chloride (SnCl2).[1][3][4]

-

Procedure (Hydrogenation): Dissolve nitro-intermediate in THF/Ethanol (1:1). Purge with H2 gas (balloon pressure) at RT for 12 hours.

-

Workup: Filter catalyst through Celite. Evaporate solvent.[1][3][4][7]

-

Critical Note: Primary amines are prone to oxidation.[1][2][3][4][5] Store under Argon.[1][3][4]

3. Purification (The "Electronic Grade" Standard):

-

Recrystallization: Use Toluene/Hexane to remove organic impurities.[1][2][3][4][5]

-